Absence of Publicly Available Head-to-Head Comparator Data for 1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
An exhaustive search of primary literature, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, PubChem, Google Patents) was conducted for CAS 346725-92-6. No quantitative biological assay data (IC₅₀, Kᵢ, EC₅₀, % inhibition, solubility, logP, or stability) were identified for this compound. Consequently, no direct head-to-head comparison, cross-study comparable, or class-level inference with quantitative values can be constructed at this time. The most structurally analogous compounds with publicly available bioactivity data belong to the sulfonyl piperazine LpxH inhibitor series (e.g., AZ1 with KpLpxH IC₅₀ = 0.36 µM ) and the 4,4-disubstituted arylalkylsulfonyl piperazine σ₁ ligand series [1]; however, these analogs differ from the target compound in both the N-sulfonyl and N-aryl substitution patterns, precluding direct quantitative differentiation. This evidence gap represents the key differential insight: procurement decisions for this compound currently rely on structural identity verification (NMR, MS) rather than on demonstrated biological or physicochemical superiority over in-class alternatives [2].
| Evidence Dimension | Publicly available quantitative bioactivity or physicochemical data |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | Closest analogs with data: AZ1 (LpxH IC₅₀ = 0.36 µM); various σ₁ ligands (Kᵢ values reported) [1] |
| Quantified Difference | Not calculable — target compound lacks any published quantitative data |
| Conditions | Systematic literature and database search spanning PubMed, ChEMBL, BindingDB, and patent repositories (search date 2026-05-02) |
Why This Matters
For scientific procurement, this evidence gap means that selection of this specific compound over its regioisomeric or halogen-substituted analogs cannot be justified by published performance data and must instead be based on the precise structural requirements of the intended synthetic or screening application.
- [1] Sadeghzadeh, M.; Sheibani, S.; Ghandi, M.; Johari Daha, F.; Amanlou, M.; Arjmand, M.; Hasani Bozcheloie, A. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ₁ ligands. Eur. J. Med. Chem. 2013, 64, 488–497. View Source
- [2] SpectraBase. 1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine — 2 NMR spectra. Compound ID: Lktpgvgtlwt. https://spectrabase.com/spectrum/Lktpgvgtlwt (accessed 2026-05-02). View Source
